molecular formula C20H23N3O3 B2758237 Cyclohex-3-en-1-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396792-55-4

Cyclohex-3-en-1-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2758237
CAS RN: 1396792-55-4
M. Wt: 353.422
InChI Key: HKOHSFDUQBGARG-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex molecules often involves the formation of specific rings or functional groups that are characteristic of the target compound. For example, the preparation and characterization of compounds involving cyclohexene, oxadiazole, and methoxybenzyl functionalities have been studied to understand their structural and electronic properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Such studies are crucial for the development of novel synthetic routes and for improving the efficiency of existing methodologies.

Metabolism and Biotransformation

Research on the metabolism of strained rings, such as spiro-azetidine and oxadiazole derivatives, has revealed complex biotransformation pathways, including the formation of glutathione-conjugated metabolites without prior bioactivation (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019). Understanding these pathways is essential for predicting the metabolic fate of pharmaceuticals and designing molecules with improved pharmacokinetic profiles.

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-17-10-6-5-9-15(17)11-18-21-19(26-22-18)16-12-23(13-16)20(24)14-7-3-2-4-8-14/h2-3,5-6,9-10,14,16H,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOHSFDUQBGARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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